molecular formula C14H20N6O2 B8709921 7-Allyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydropurine-2,6-dione

7-Allyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydropurine-2,6-dione

Cat. No. B8709921
M. Wt: 304.35 g/mol
InChI Key: NKYRCMOEOBQQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Allyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydropurine-2,6-dione is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Allyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Allyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Allyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydropurine-2,6-dione

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

1,3-dimethyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C14H20N6O2/c1-4-7-20-10-11(17(2)14(22)18(3)12(10)21)16-13(20)19-8-5-15-6-9-19/h4,15H,1,5-9H2,2-3H3

InChI Key

NKYRCMOEOBQQFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylic acid tert-butyl ester (1.5 g), trifluoroacetic acid (3 ml), and dichloromethane (10 ml) was stirred at room temperature for 3 hours. The reaction solution was concentrated under reduced pressure. Water (10 ml) and 5 M potassium carbonate aqueous solution (5 ml) were added to the residue, extracted with dichloromethane, then the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate-hexane to give 750 mg of the title compound.
Name
4-(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.